2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid
Description
2-[1-(Prop-2-enoyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound featuring a thiazole ring substituted with a carboxylic acid group at position 4 and a piperidin-4-yl moiety at position 2. The piperidine ring is further functionalized with a prop-2-enoyl (acryloyl) group at the nitrogen atom.
Properties
IUPAC Name |
2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-2-10(15)14-5-3-8(4-6-14)11-13-9(7-18-11)12(16)17/h2,7-8H,1,3-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCAUPQCTJHYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated compound .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Material Science
- In material science, this compound can be utilized in the development of new materials with specific properties. Its thiazole and piperidine rings can contribute to the physical and chemical characteristics of polymers and other materials .
Biological Applications
Biological Activity
- Research indicates that 2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid exhibits potential biological activities, including interactions with various biomolecules. Studies have focused on its effects on enzyme inhibition and receptor modulation, particularly in the context of anti-inflammatory and antimicrobial activities .
Therapeutic Potential
- The compound is being investigated for its therapeutic properties. Preliminary studies suggest it may have anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation. Additionally, its antimicrobial properties are under exploration, with some studies indicating effectiveness against specific bacterial strains .
Medicinal Chemistry
Drug Development
- As a candidate for drug development, this compound's structure allows for modifications that can enhance its efficacy and selectivity against target diseases. Its potential as a modulator of chemokine receptors has been highlighted in research, suggesting applications in treating viral infections and inflammatory diseases .
Case Studies
- A notable case study involves the synthesis of derivatives based on this compound that demonstrated significant analgesic and anti-inflammatory effects in animal models. For instance, compounds derived from similar thiazole structures have shown promising results in reducing pain and inflammation compared to standard treatments like ibuprofen .
Industrial Applications
Chemical Processes
- In industrial settings, this compound can be employed in chemical processes aimed at producing high-value chemicals efficiently. Its role as a catalyst or reagent in various reactions can enhance production rates while maintaining cost-effectiveness .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Serves as a building block for synthesizing complex organic molecules. |
| Material Science | Used in developing new materials with tailored properties. |
| Biological Activity | Exhibits potential anti-inflammatory and antimicrobial properties. |
| Drug Development | Investigated for therapeutic applications, particularly in modulating chemokine receptors. |
| Industrial Use | Employed in chemical processes for efficient production of high-value chemicals. |
Mechanism of Action
The mechanism of action of 2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Structural Features :
- Thiazole ring : A heterocyclic core with sulfur and nitrogen atoms, contributing to aromatic stability and hydrogen-bonding capabilities.
- Carboxylic acid group : Enhances solubility and enables salt formation or coordination with biological targets.
- Piperidin-4-yl substituent : Provides a scaffold for stereochemical diversity and interactions with hydrophobic pockets.
- Prop-2-enoyl group: A reactive α,β-unsaturated carbonyl system, enabling covalent binding to nucleophilic residues (e.g., cysteine) in enzymes .
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance:
Table 1: Structural Comparison of Thiazole-Piperidine Carboxylic Acid Derivatives
Key Differences and Implications
Reactivity :
- The acryloyl group in the target compound enables covalent bond formation with biological targets, a feature absent in Boc-protected or methyl-substituted analogs. This property is critical in irreversible enzyme inhibitors (e.g., BTK inhibitors like orelabrutinib) .
- Boc-protected derivatives (e.g., C14H20N2O4S) are chemically stable but require deprotection to unmask the reactive piperidine amine, limiting their direct biological utility .
Solubility and Bioavailability :
- The dihydrochloride salt (C9H14Cl2N2O2S) offers enhanced aqueous solubility compared to the free carboxylic acid form, facilitating in vitro assays .
- Pyridyl-substituted analogs (e.g., C9H6N2O2S) may exhibit improved membrane permeability due to aromatic stacking interactions .
Synthetic Utility :
- Compounds like 2-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid serve as intermediates in peptide synthesis, leveraging the carboxylic acid for amide bond formation .
- Methylthiazole derivatives (e.g., C10H14N2O2S) are simpler to synthesize but lack the functional complexity needed for targeted therapies .
Biological Activity
2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid is a complex organic compound notable for its unique structural features, which include a piperidine ring and a thiazole moiety. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A piperidine ring , which is often associated with various pharmacological activities.
- A thiazole ring , known for its role in numerous bioactive compounds.
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular interactions remain an area of ongoing research.
Antioxidant Activity
Research has shown that derivatives of thiazole compounds exhibit significant antioxidant properties. For instance, a study highlighted the antioxidant activity of related thiazolidine derivatives, indicating that modifications at specific positions can enhance this property. The antioxidant activity was measured using DPPH radical scavenging assays, yielding IC50 values that suggest strong potential for these compounds to act as antioxidants .
Antimicrobial Activity
The compound has been investigated for its antimicrobial effects. In a study evaluating various thiazole derivatives, significant antibacterial activity was observed against multiple strains of bacteria. The results indicated that structural modifications could lead to enhanced efficacy against specific pathogens .
Enzyme Inhibition
Enzyme inhibition studies have demonstrated that compounds similar to this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For example, related piperidine derivatives have shown promising results in inhibiting AChE with IC50 values significantly lower than standard reference compounds .
Data Table: Biological Activities
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Antioxidant Activity | 18.17 ± 1.0 | |
| Antimicrobial Activity | Varies by strain | |
| AChE Inhibition | 2.14 ± 0.003 | |
| Urease Inhibition | 21.25 ± 0.15 (standard) |
Case Studies
- Antioxidant Study : A study focused on the synthesis and evaluation of thiazolidine derivatives reported that certain modifications led to enhanced antioxidant properties, highlighting the potential for developing new therapeutic agents based on this scaffold .
- Antimicrobial Evaluation : Another investigation into the antimicrobial properties of thiazole derivatives illustrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that structural variations can lead to improved efficacy against infections .
- Enzyme Inhibition Research : Research on enzyme inhibitors revealed that piperidine-based compounds demonstrate considerable potential in treating conditions related to enzyme dysregulation, such as Alzheimer's disease through AChE inhibition .
Q & A
Q. How does the prop-2-enoyl group enhance target engagement?
- Mechanism : The α,β-unsaturated carbonyl undergoes Michael addition with cysteine residues (e.g., Cys481 in BTK), enabling irreversible inhibition. Competitive activity assays with iodoacetamide confirm covalent binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
